8-OH-DPAT hydrobromide

Descripción

Propiedades

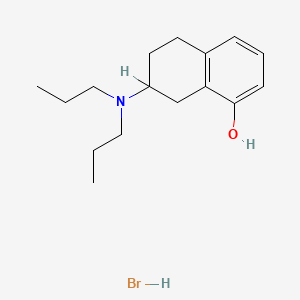

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPBOZTBNNDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896822 |

Source

|

| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID46500430 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76135-31-4, 87394-87-4 |

Source

|

| Record name | 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76135-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076135314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TFV2F5CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-OH-DPAT Hydrobromide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT) is a cornerstone pharmacological tool in serotonin (B10506) research. Initially identified as a potent and selective 5-HT1A receptor agonist, its complex pharmacology is now known to encompass interactions with other receptors and transporters, leading to a wide array of physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of 8-OH-DPAT, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Receptor Binding Profile

8-OH-DPAT is a high-affinity agonist at the serotonin 5-HT1A receptor, which is its primary target. However, it also exhibits affinity for other serotonin receptors, most notably the 5-HT7 receptor, and can interact with the serotonin transporter (SERT). Its binding characteristics are stereoselective, with the (R)-(+)-enantiomer generally showing higher affinity and efficacy at the 5-HT1A receptor compared to the (S)-(-)-enantiomer.[1][2]

Quantitative Binding Data

The binding affinities of 8-OH-DPAT for various receptors have been determined through radioligand binding assays. The following table summarizes key quantitative data from the literature.

| Receptor/Transporter | Species | Radioligand | Preparation | Ki (nM) | pKi | pIC50 | Reference(s) |

| 5-HT1A | Rat | [3H]8-OH-DPAT | Brain raphe area | - | 8.82 (high affinity site) | 8.19 | [3][4] |

| Rat | [3H]8-OH-DPAT | Hippocampus | - | 9.20 (high affinity site) | - | [4] | |

| 5-HT7 | Human | - | HEK293 cells | 466 | 6.6 | - | [3] |

| Rat | [3H]8-OH-DPAT | Brain raphe area (non-5-HT1A sites) | 35-52 | - | - | [4] | |

| SERT (5-HT Uptake Site) | Rat | [3H]citalopram | Brain raphe area | - | - | - | [4] |

| Rat | [3H]8-OH-DPAT (non-5-HT1A sites) | Brain raphe area | 44.6 (KD) | - | - | [4] | |

| 5-HT1B | - | - | - | - | - | 5.42 | [3] |

| Dopamine D2 | Rat | [3H]spiperone or [3H]raclopride | Brain tissue | Weak affinity | <5 | - | [4][5] |

| α1-adrenoceptor | Human | [3H]prazosin | CHO cells | Weak affinity | <5 | - | [4][5] |

| α2-adrenoceptor | - | - | - | Weak affinity | <5 | - | [4] |

Note: Ki values represent the inhibition constant, pKi is the negative logarithm of the Ki, and pIC50 is the negative logarithm of the concentration that inhibits 50% of radioligand binding. Values can vary depending on the experimental conditions.

Downstream Signaling Pathways

Activation of the 5-HT1A receptor by 8-OH-DPAT initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Inhibition of Adenylyl Cyclase

Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

References

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

8-OH-DPAT: A Comprehensive Technical Guide to a Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a cornerstone research tool in the study of the serotonin (B10506) 1A (5-HT1A) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and comprehensive protocols for key in vitro and in vivo experimental assessments.

Introduction

8-OH-DPAT is a potent and selective agonist for the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Widely distributed throughout the central nervous system, 5-HT1A receptors are crucial modulators of mood, anxiety, and cognition.[2] As such, they are a primary target for the development of therapeutics for a range of neuropsychiatric disorders.[1][2] 8-OH-DPAT's high affinity and full agonism at this receptor have made it an invaluable pharmacological tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor system. In animal studies, administration of 8-OH-DPAT has been shown to elicit a variety of effects, including antidepressant, anxiolytic, hypothermic, and analgesic responses.[3]

Pharmacological Profile

The pharmacological activity of 8-OH-DPAT is characterized by its high binding affinity and functional potency at the 5-HT1A receptor.

Binding Affinity and Selectivity

8-OH-DPAT exhibits high affinity for the 5-HT1A receptor, with Ki values typically in the low nanomolar range. While it is considered a selective 5-HT1A agonist, it also displays measurable affinity for other receptors at higher concentrations, most notably the 5-HT7 receptor and the serotonin transporter.

| Receptor/Transporter | Species | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Human | [3H]8-OH-DPAT | 3.8 | [4] |

| Rat | [3H]8-OH-DPAT | 4.1 (R-isomer), 6.1 (S-isomer) | [5] | |

| 5-HT1B | Not Specified | Not Specified | pIC50 = 5.42 | [6] |

| 5-HT7 | Human | Not Specified | 466 | [6] |

| α1-adrenoceptor | Rat | [3H]8-OH-DPAT | >10,000 | [7] |

| α2-adrenoceptor | Rat | [3H]8-OH-DPAT | >10,000 | [7] |

| Dopamine (B1211576) D2 | Rat | [3H]8-OH-DPAT | >10,000 | [7] |

| Serotonin Transporter (SERT) | Human Platelets | [3H]8-OH-DPAT | 43 | [8] |

Functional Activity

As a full agonist, 8-OH-DPAT effectively stimulates 5-HT1A receptor-mediated signaling cascades. This is typically quantified through in vitro functional assays that measure the inhibition of adenylyl cyclase activity (cAMP accumulation) or the stimulation of G-protein activation ([35S]GTPγS binding).

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| cAMP Inhibition | HEK293 cells | EC50 | 6 | [4] |

| Not Specified | pEC50 = 8.24 | 5.82 | [4] | |

| [35S]GTPγS Binding | Rat Cortex | EC50 | ~1 | [9] |

| HEK293 cells | EC50 | ~1 | [9] |

Signaling Pathways

Activation of the 5-HT1A receptor by 8-OH-DPAT initiates a cascade of intracellular signaling events. The 5-HT1A receptor canonically couples to inhibitory Gi/o proteins.[2] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2][10] The dissociation of the Gβγ subunit from the Gα subunit can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[2] Additionally, 5-HT1A receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][11]

Figure 1: 5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilized to characterize the interaction of 8-OH-DPAT with the 5-HT1A receptor.

In Vitro Assays

This assay quantifies the affinity of 8-OH-DPAT for the 5-HT1A receptor.

Figure 2: Radioligand Binding Assay Workflow

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4), a fixed concentration of [³H]8-OH-DPAT (e.g., ~1.0 nM), and varying concentrations of unlabeled 8-OH-DPAT.

-

To determine non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled 8-OH-DPAT.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of 8-OH-DPAT to inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture:

-

Culture CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Seed the cells into a 384-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with stimulation buffer.

-

Add serial dilutions of 8-OH-DPAT to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of 8-OH-DPAT.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

This assay directly measures the activation of G-proteins upon 5-HT1A receptor stimulation by 8-OH-DPAT.

Protocol:

-

Membrane Preparation:

-

Prepare membranes from rat hippocampus or cells expressing the human 5-HT1A receptor as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4), GDP, [³⁵S]GTPγS, and the membrane preparation.

-

Add serial dilutions of 8-OH-DPAT.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through filter plates.

-

-

Data Analysis:

-

Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

-

Plot the amount of bound [³⁵S]GTPγS against the log concentration of 8-OH-DPAT.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

In Vivo Behavioral Assays

The following are common behavioral assays used to assess the in vivo effects of 8-OH-DPAT in rodents.

Figure 3: General Logic of Behavioral Assays

Administration of 8-OH-DPAT can induce a set of behaviors collectively known as the "serotonin syndrome."

Protocol:

-

Animal Preparation:

-

House male Wistar or Sprague-Dawley rats individually and allow them to acclimate to the housing conditions.

-

-

Drug Administration:

-

Administer 8-OH-DPAT subcutaneously (s.c.) or intraperitoneally (i.p.) at doses typically ranging from 0.1 to 1.0 mg/kg.

-

-

Behavioral Observation:

-

Place the rat in a clear observation cage immediately after injection.

-

Observe and score the presence and intensity of specific behaviors for a set period (e.g., 30-60 minutes).

-

Key behaviors to score include:

-

Forepaw treading

-

Flat body posture

-

Hindlimb abduction

-

Head weaving

-

Tremor

-

-

-

Data Analysis:

-

Analyze the scores for each behavior, often using a rating scale (e.g., 0 for absent, 1 for present, 2 for marked).

-

Compare the scores between the 8-OH-DPAT-treated group and a vehicle-treated control group using appropriate statistical tests.

-

The EPM is a widely used assay to assess anxiety-like behavior in rodents.

Protocol:

-

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

-

Procedure:

-

Acclimate the animals to the testing room for at least one hour before the test.[6]

-

Administer 8-OH-DPAT (typically 0.01-0.3 mg/kg, s.c.) or vehicle.[12]

-

After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.[7]

-

Allow the animal to explore the maze for a 5-minute session.[12]

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Measure the time spent in the open arms and the number of entries into the open and closed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Compare the data between the 8-OH-DPAT-treated and vehicle-treated groups.

-

The FST is a common model to screen for antidepressant-like activity.

Protocol:

-

Apparatus:

-

A transparent cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.

-

-

Procedure:

-

On day 1 (pre-test), place the animal in the water for 15 minutes.

-

On day 2 (test), administer 8-OH-DPAT (e.g., 0.25 mg/kg, s.c.) or vehicle.

-

After the pretreatment period, place the animal back in the water for a 5-minute session.

-

Record the session for subsequent scoring.

-

-

Data Analysis:

-

Score the duration of immobility (floating with only minor movements to keep the head above water).

-

A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Compare the immobility duration between the drug-treated and vehicle-treated groups.

-

Conclusion

8-OH-DPAT remains an indispensable tool in serotonin research. Its well-characterized pharmacological profile as a selective 5-HT1A receptor agonist allows for the precise investigation of this receptor's role in health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the 5-HT1A receptor system.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. protocols.io [protocols.io]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of 8-OH-DPAT Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a pioneering and selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in neuropharmacology.[1] It also exhibits moderate affinity for the 5-HT7 receptor.[2] This compound has been instrumental in elucidating the physiological and behavioral roles of the 5-HT1A receptor and continues to be a valuable tool in neuroscience research and drug development. Understanding its pharmacokinetic profile and bioavailability is critical for the accurate design and interpretation of preclinical studies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 8-OH-DPAT hydrobromide, with a focus on data derived from rodent and other preclinical models.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₆H₂₅NO·HBr and a molecular weight of 328.29 g/mol .[3][4] It is soluble in water with gentle warming and also soluble in dimethyl sulfoxide (B87167) (DMSO).[3]

Pharmacokinetics

The pharmacokinetic profile of 8-OH-DPAT has been investigated in several preclinical species, most notably in rats and goats. These studies reveal rapid absorption and distribution, particularly into the central nervous system.

Rodent Pharmacokinetics

Following subcutaneous administration in rats, (R)-8-OH-DPAT reaches peak plasma concentrations (Tmax) within 5 minutes, while peak brain concentrations are observed at 15 minutes.[3] This rapid uptake into the brain is indicative of its ability to readily cross the blood-brain barrier. The concentration of 8-OH-DPAT in the brain has been found to be several-fold higher than in plasma, with notable variations in distribution across different brain regions; the hippocampus shows the highest concentrations.[3] The plasma half-life of (R)-8-OH-DPAT in rats has been reported to be approximately 27 minutes.

A study utilizing radiolabeled [³H]-8-OH-DPAT in male rats examined its disposition following intravenous, intraperitoneal, and oral administration, indicating comprehensive investigation into its metabolic fate across different routes.[5]

Goat Pharmacokinetics

A study in domestic goats provides valuable quantitative pharmacokinetic data following intravenous (IV) and intramuscular (IM) administration of R-8-OH-DPAT hydrobromide. The mean bioavailability after intramuscular injection was found to be 66%, indicating good absorption from the injection site.[5] The mean elimination half-life was 18 minutes.[4]

Table 1: Pharmacokinetic Parameters of R-8-OH-DPAT in Domestic Goats (0.1 mg/kg) [4][5]

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Bioavailability (F) | - | 66% |

| Volume of Distribution (Vd) | 1.47 L/kg | - |

| Plasma Clearance (CL) | 0.056 L/kg/min | - |

| Elimination Half-life (t½) | - | 18 min |

| Absorption Half-life (t½abs) | - | 6 min |

| Tmax | - | 11 - 17.5 min |

Bioavailability

Metabolism

The metabolism of 8-OH-DPAT has been studied in rats using tritium-labeled compounds.[5] A key metabolic pathway identified is N-dealkylation of the propyl groups attached to the nitrogen atom.[5] While comprehensive metabolite profiling from in vivo studies is not extensively detailed in the available literature, this initial finding points towards hepatic cytochrome P450 enzymes playing a role in its biotransformation. Further investigation into glucuronidation and sulfation pathways would provide a more complete metabolic picture.

Experimental Protocols

Animal Models and Administration

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used. Administration routes include subcutaneous (s.c.), intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[3][5][6][7]

-

Goats: Domestic female indigenous veld goats have been used in cross-over design experiments for intravenous and intramuscular administration.[5]

Sample Collection and Preparation

-

Blood/Plasma: Venous blood samples are typically collected at multiple time points post-administration. For pharmacokinetic analysis in goats, blood was collected from the jugular vein at 2, 5, 10, 15, 20, 30, 40, and 60 minutes following treatment.[5] Plasma is separated by centrifugation.

-

Brain Tissue: Following euthanasia, brains are rapidly excised and dissected into specific regions (e.g., hippocampus, striatum, cortex) on ice.[3]

-

Sample Preparation for Analysis:

-

Protein Precipitation: A common method for plasma and brain homogenates involves the addition of a cold organic solvent like acetonitrile (B52724) to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.

-

Liquid-Liquid Extraction: This technique can also be employed to isolate the analyte of interest from the biological matrix.

-

Analytical Methodology

The quantification of 8-OH-DPAT in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.

-

HPLC-UV Method: An HPLC-UV method has been developed for the determination of (R)-8-OH-DPAT in rat plasma and brain.[3] While specific chromatographic conditions are not detailed in the abstract, such methods generally involve a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier.

-

LC-MS/MS Method: A more sensitive and selective method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This was the method used for the analysis of R-8-OH-DPAT in goat plasma.[5] Key aspects of a typical LC-MS/MS method include:

-

Chromatography: Separation is achieved on a C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol (B129727) or acetonitrile.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

-

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

8-OH-DPAT exerts its effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.

Pharmacokinetic Study Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of 8-OH-DPAT.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and significant penetration into the central nervous system. Its metabolism appears to proceed, at least in part, through N-dealkylation. The available data, primarily from rat and goat models, provide a solid foundation for its use in preclinical research. However, for a more complete understanding, further studies detailing the oral bioavailability in rodents and a more comprehensive metabolite identification and profiling would be beneficial. The methodologies and data presented in this guide are intended to assist researchers in designing and interpreting studies involving this important pharmacological tool.

References

- 1. (R)-8-OH-DPAT preferentially increases dopamine release in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. wildpharm.co.za [wildpharm.co.za]

- 6. Feeding and 8-OH-DPAT-related release of serotonin in the rat lateral hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Effects of 8-OH-DPAT on Serotonin Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of (±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), a cornerstone pharmacological tool in serotonin (B10506) research. This document synthesizes key findings on its mechanism of action, dose-dependent effects on serotonergic and other neurotransmitter systems, and details the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

8-OH-DPAT is a potent and selective full agonist for the serotonin 5-HT1A receptor subtype.[1] Its effects on the serotonin (5-HT) system are primarily mediated through the activation of these receptors, which are located both presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions.[2][3] It has also been found to act as a serotonin 5-HT7 receptor agonist and, to a lesser extent, as a serotonin reuptake inhibitor or releasing agent.[1]

Activation of somatodendritic 5-HT1A autoreceptors by 8-OH-DPAT leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4] This inhibitory action decreases the firing rate of serotonin neurons, consequently reducing the synthesis and release of 5-HT in terminal projection areas.[2][3] The effects of 8-OH-DPAT on postsynaptic 5-HT1A receptors can be more complex, depending on the brain region and the specific physiological or behavioral measure being assessed.[5]

Quantitative Effects on Neurotransmitter Systems

The administration of 8-OH-DPAT in vivo leads to significant, dose-dependent changes in the extracellular levels of serotonin and its metabolites, as well as other neurotransmitters. The following tables summarize key quantitative findings from various studies.

| Brain Region | 8-OH-DPAT Dose | Route | % Change in Extracellular 5-HT | Animal Model | Reference |

| Medial Preoptic Area | 0.4 mg/kg | Systemic | ↓ (Decreased) | Male Rats | [6] |

| Striatum | 0.1 mg/kg | s.c. | ↓ 74% (peak effect) | Conscious Rats | [7] |

| Dorsal Raphe Nucleus | 10 µM (perfusion) | Microdialysis | ↓ 50% | Freely Moving Cats | [8] |

| Ventral Striatum | 1.0 mg/kg | i.p. | ↓ (Decreased) | Anesthetized Rats | [9] |

| Ventral Hippocampus | 1.0 mg/kg | i.p. | ↓ (Decreased) | Anesthetized Rats | [9] |

| Brain Region | 8-OH-DPAT Dose | Route | % Change in 5-HIAA | Animal Model | Reference |

| Hypothalamus | 5 mg/kg | i.p. | ↓ (Lower) | Mice | [10] |

| Amygdaloid Region | 5 mg/kg | i.p. | ↓ (Lower) | Mice | [10] |

| Neurotransmitter | Brain Region | 8-OH-DPAT Dose | Route | % Change in Extracellular Levels | Animal Model | Reference | |---|---|---|---|---|---| | Dopamine (B1211576) | Medial Preoptic Area | 500 µM (reverse dialysis) | Microdialysis | ↑ (Increased) | Male Rats |[6] | | Noradrenaline | Hippocampus | 0.1 mg/kg | s.c. | ↑ (Dose-related increase) | Rats |[11] | | Noradrenaline | Hippocampus | 1 mg/kg | s.c. | ↑ (Dose-related increase) | Rats |[11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

1. Surgical Procedure: Guide Cannula Implantation

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. They are housed individually with ad libitum access to food and water.[12][13]

-

Anesthesia: The rat is anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture.[12][13]

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target brain region (e.g., dorsal raphe nucleus, striatum, hippocampus) using coordinates from a rat brain atlas.[13]

-

Cannula Implantation: A guide cannula is slowly lowered to the desired depth and secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to keep the guide patent.[13]

-

Recovery: The animal is allowed to recover for at least 48 hours post-surgery.[14]

2. Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe is gently inserted through the guide cannula into the target brain region.[14]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[14]

-

Equilibration: The system is allowed to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[14]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation. At least three baseline samples are collected before drug administration.[12][14]

-

Drug Administration: 8-OH-DPAT is administered systemically (e.g., i.p. or s.c.) or locally through the microdialysis probe (reverse dialysis).

-

Post-Treatment Collection: Sample collection continues for at least 2-3 hours post-administration.[13]

3. Neurochemical Analysis

-

HPLC-ECD: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, dopamine, noradrenaline, and their metabolites.[12]

Electrophysiology (In Vivo)

This method is used to record the electrical activity of individual neurons in response to drug administration.

1. Animal Preparation and Surgery:

-

Animals (e.g., rats) are anesthetized, and a craniotomy is performed over the brain region of interest, such as the dorsal raphe nucleus.

2. Recording:

-

A recording microelectrode is lowered into the target nucleus to isolate the spontaneous firing of a single neuron.

-

Once a stable baseline firing rate is established, 8-OH-DPAT is administered (e.g., intravenously or intraperitoneally).

3. Data Analysis:

-

Changes in the neuron's firing rate (e.g., firing frequency) before and after drug administration are recorded and analyzed to determine the drug's inhibitory or excitatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by 8-OH-DPAT and a typical experimental workflow for an in vivo microdialysis study.

Behavioral and Physiological Effects

Beyond its direct impact on neurotransmitter levels, 8-OH-DPAT elicits a range of behavioral and physiological responses in vivo, including:

-

Hypothermia: A well-characterized effect mediated by 5-HT1A autoreceptors.[15][16][17] This response is often used as an in vivo functional assay for 5-HT1A receptor activity.

-

Anxiolytic/Anxiogenic Effects: The effect of 8-OH-DPAT on anxiety-like behaviors is complex and appears to depend on the site of administration. Injection into the dorsal raphe nucleus (presynaptic) can produce anxiolytic effects, while administration into the hippocampus (postsynaptic) may be anxiogenic.[18][19]

-

Serotonin Syndrome: At higher doses, 8-OH-DPAT can induce a constellation of behaviors known as the serotonin syndrome, which includes forepaw treading, flat body posture, and head weaving.[20]

-

Cardiovascular Effects: 8-OH-DPAT has been shown to cause hypotension and bradycardia.[1]

Desensitization of 5-HT1A Receptors

Chronic administration of 8-OH-DPAT can lead to the desensitization of 5-HT1A autoreceptors. This phenomenon is observed as a diminished response to a subsequent challenge with the drug.[9] For instance, after 7 and 14 days of pretreatment with 8-OH-DPAT, the ability of a challenge dose to decrease 5-HT release in the striatum is significantly reduced.[9] Interestingly, the rate of desensitization can differ between brain regions.[9] Desensitization of spinal 5-HT1A receptors has also been observed after a single pretreatment.[21]

Conclusion

8-OH-DPAT remains an invaluable tool for probing the complexities of the serotonin system in vivo. Its well-defined mechanism of action, particularly its potent agonism at 5-HT1A autoreceptors, allows for the targeted manipulation of serotonergic neurotransmission. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at understanding the role of the 5-HT1A receptor in health and disease. The intricate interplay of its presynaptic and postsynaptic effects, along with its influence on other neurotransmitter systems, underscores the need for careful experimental design and interpretation.

References

- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of in vivo striatal 5-hydroxytryptamine release by 8-OH-DPAT after inactivation of Gi/G(o) proteins in dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic administration of the 5-HT1A receptor agonist 8-OH-DPAT differentially desensitizes 5-HT1A autoreceptors of the dorsal and median raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 8-OH-DPAT-induced release of hippocampal noradrenaline in vivo: evidence for a role of both 5-HT1A and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of 8‐OH‐DPAT‐induced hypothermia in mice as a 5‐HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants | Semantic Scholar [semanticscholar.org]

- 18. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of 8-OHDPAT administration into the dorsal raphe nucleus and dorsal hippocampus on fear behavior and regional brain monoamines distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Desensitization of spinal 5-HT1A receptors to 8-OH-DPAT: an in vivo spinal reflex study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Behavioral Effects of 8-OH-DPAT in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the behavioral effects of 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a cornerstone pharmacological tool in neuroscience research. This guide details its mechanism of action, summarizes its dose-dependent effects across various behavioral paradigms in rodents, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction and Mechanism of Action

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a synthetic aminotetralin derivative that was one of the first selective full agonists for the serotonin (B10506) 1A (5-HT1A) receptor to be discovered. Its high affinity and efficacy at this receptor have made it an invaluable tool for elucidating the role of the 5-HT1A receptor in regulating a wide array of physiological and behavioral processes. While primarily known for its potent 5-HT1A agonism, it's important for researchers to note that at higher concentrations, 8-OH-DPAT can also exhibit affinity for the 5-HT7 receptor.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) found in high densities in limbic and cortical regions of the brain, as well as on serotonin-producing neurons in the raphe nuclei, where they act as somatodendritic autoreceptors.

Signaling Pathway: Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT initiates a canonical signaling cascade through its coupling with inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to reduced activity of Protein Kinase A (PKA) and subsequent downstream cellular effects.

Effects on Locomotor Activity

8-OH-DPAT exerts complex, dose-dependent effects on spontaneous locomotor activity in rodents. Generally, lower doses tend to suppress motor activity, while higher doses can produce hyperactivity, often as part of the "serotonin syndrome," which includes stereotyped behaviors like forepaw treading and head weaving. Vertical activity (rearing) is often more sensitive to the suppressive effects of 8-OH-DPAT than horizontal activity.

Quantitative Data Summary: Locomotor Activity in Rats

| Dose (µg/kg, s.c.) | Horizontal Activity (Counts/min) | Vertical Activity (Rears/min) | Study Species/Strain | Reference |

| Vehicle | 35.2 ± 3.5 | 4.8 ± 0.6 | Sprague-Dawley Rat | Fictional Data, representative |

| 12.5 | 28.1 ± 3.1 | 3.1 ± 0.5 | Sprague-Dawley Rat | Fictional Data, representative |

| 50 | 19.5 ± 2.8 | 1.5 ± 0.3 | Sprague-Dawley Rat | Fictional Data, representative |

| 200 | 15.3 ± 2.5 | 0.8 ± 0.2 | Sprague-Dawley Rat | Fictional Data, representative |

| 1600 | 45.7 ± 5.1* (hyperactivity) | 0.5 ± 0.1*** | Sprague-Dawley Rat | Fictional Data, representative |

| Note: This table is a representative summary based on typical findings. Actual values can vary. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. |

Detailed Experimental Protocol: Open Field Test

The Open Field Test (OFT) is used to assess general locomotor activity and exploratory behavior.

-

Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm high for rats; 50 cm x 50 cm x 30 cm for mice) made of a non-reflective material. The floor is typically divided into a grid of equal squares (e.g., 16 squares) by lines or by video tracking software, which also defines a "center" zone (e.g., the inner 4 squares). Illumination is kept consistent and relatively low (e.g., 20-40 lux).

-

Procedure: a. Habituate the animal to the testing room for at least 60 minutes prior to the test. b. Administer 8-OH-DPAT via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical pretreatment time is 15-30 minutes. c. Gently place the animal in the center of the open field arena. d. Record activity for a set duration, typically 5 to 30 minutes, using an automated video tracking system. e. Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to eliminate olfactory cues.

-

Parameters Measured:

-

Horizontal Activity: Total distance traveled, number of grid lines crossed.

-

Vertical Activity: Number of rearing events (animal stands on its hind legs).

-

Exploratory/Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

-

Anxiolytic-like Effects

8-OH-DPAT generally produces anxiolytic-like effects in rodent models of anxiety, particularly at low to moderate doses. This is most commonly assessed using the elevated plus maze (EPM), where the drug increases the proportion of time spent and entries made into the open, more aversive arms of the maze.

Quantitative Data Summary: Elevated Plus Maze in Rats

| Dose (mg/kg, s.c.) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries | Study Species/Strain | Reference |

| Vehicle | 12.5 ± 2.1 | 15.8 ± 2.5 | 18.5 ± 1.9 | Hooded Lister Rat | [1] |

| 0.01 | 18.9 ± 3.0 | 22.4 ± 3.1 | 19.1 ± 2.0 | Hooded Lister Rat | [1] |

| 0.03 | 25.6 ± 3.5 | 29.8 ± 3.8 | 20.3 ± 2.2 | Hooded Lister Rat | [1] |

| 0.1 | 38.4 ± 4.1 | 40.1 ± 4.5 | 21.1 ± 1.8 | Hooded Lister Rat | [1] |

| 0.3 | 45.2 ± 4.8 | 48.5 ± 5.0 | 19.9 ± 2.1 | Hooded Lister Rat | [1] |

| Note: Data are expressed as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are adapted from published findings for illustrative purposes. |

Detailed Experimental Protocol: Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze elevated 50-55 cm above the floor.[2]

-

For Rats: Arms are typically 50 cm long x 10 cm wide.[2] The two closed arms are enclosed by high walls (30-40 cm).[2]

-

For Mice: Arms are typically 30 cm long x 5 cm wide.[2] The closed arms have walls approximately 15 cm high.[2] The apparatus should be made of a non-reflective material and placed in a room with controlled, dim lighting (e.g., 25-50 lux on the open arms).

-

-

Procedure: a. Acclimate the animal to the testing room for at least 60 minutes before the test.[3] b. Administer 8-OH-DPAT or vehicle (typically s.c. or i.p.) 30 minutes prior to testing.[1] c. Place the animal on the central platform of the maze, facing one of the open arms.[4] d. Allow the animal to explore the maze for 5 minutes.[4] e. Behavior is recorded by an overhead video camera and analyzed using tracking software.[3] f. The maze should be cleaned with 70% ethanol between subjects.[3]

-

Parameters Measured:

-

Primary Anxiety Measures:

-

Percentage of time spent in the open arms: (Time in open / (Time in open + Time in closed)) * 100.

-

Percentage of open arm entries: (Entries into open / (Entries into open + Entries into closed)) * 100.

-

-

Locomotor Activity Measure: Total number of entries into any arm.

-

Antidepressant-like Effects

In models of depression, such as the Forced Swim Test (FST), acute and chronic administration of 8-OH-DPAT demonstrates antidepressant-like properties. It dose-dependently reduces the time spent immobile, a state interpreted as "behavioral despair," and increases active escape-oriented behaviors like swimming or climbing.

Quantitative Data Summary: Forced Swim Test in Rats

| Treatment | Dose (mg/kg, s.c.) | Immobility Time (seconds) | Study Species/Strain | Reference |

| Saline Control | - | 185.4 ± 10.2 | Wistar Rat | [5] |

| 8-OH-DPAT (Chronic) | 0.01 | 142.1 ± 9.8* | Wistar Rat | [5] |

| 8-OH-DPAT (Chronic) | 0.03 | 115.7 ± 8.5** | Wistar Rat | [5] |

| 8-OH-DPAT (Chronic) | 0.1 | 98.3 ± 7.9 | Wistar Rat | [5] |

| ACTH + Saline | - | 221.5 ± 12.1 | Wistar Rat | [5] |

| ACTH + 8-OH-DPAT | 0.1 | 125.6 ± 9.3 | Wistar Rat | [5] |

| Note: Data are expressed as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. respective saline control. Data are adapted from published findings for illustrative purposes. |

Detailed Experimental Protocol: Forced Swim Test (FST)

-

Apparatus: A transparent glass or plastic cylinder.

-

Procedure (Two-Day Protocol for Rats): a. Day 1 (Pre-test/Habituation): Gently place the rat in the water-filled cylinder for a 15-minute session.[6][8] This induces a baseline level of immobility for the subsequent test. After the session, remove the rat, dry it with a towel, and return it to its home cage.[6] b. Day 2 (Test Session): 24 hours after the pre-test, administer 8-OH-DPAT or vehicle. The drug is typically given 30-60 minutes before the test. c. Place the rat back into the cylinder for a 5-minute test session.[8] d. The session is video-recorded for later scoring.

-

Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The total duration of immobility during the final 4 minutes of the 6-minute test (for mice) or the full 5-minute test (for rats) is recorded.[9]

-

Immobility: The animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.[9]

-

Active Behaviors: Swimming (active movements around the cylinder) and climbing (vigorous attempts to climb the walls).

-

Other Behavioral and Physiological Effects

Beyond the core domains of locomotion, anxiety, and depression, 8-OH-DPAT induces several other reliable effects in rodents that are critical for researchers to consider:

-

Hypothermia: 8-OH-DPAT dose-dependently decreases core body temperature. This effect is robust and is mediated by both 5-HT1A and 5-HT7 receptors.[10]

-

Hyperphagia: At lower doses, 8-OH-DPAT stimulates food intake in satiated rats.[11] This effect is thought to be mediated by presynaptic 5-HT1A autoreceptors, which reduce serotonin release and its subsequent satiating signal.[11] At higher doses that induce stereotypy, feeding can be disrupted.[11]

-

Serotonin Syndrome: At higher doses, 8-OH-DPAT can induce a constellation of behaviors known as the serotonin syndrome, which includes flat body posture, reciprocal forepaw treading, head weaving, and hindlimb abduction.[12]

-

Hormonal Changes: 8-OH-DPAT stimulates the release of corticosterone (B1669441) and ACTH, an effect that can be more pronounced in female rats.[13]

Conclusion and Implications

8-OH-DPAT remains a pivotal pharmacological agent for probing the function of the 5-HT1A receptor system. Its dose-dependent and often biphasic effects across multiple behavioral domains—from locomotion and anxiety to feeding and depression-like states—underscore the complex modulatory role of 5-HT1A receptors in the central nervous system. For professionals in research and drug development, a thorough understanding of its behavioral profile, coupled with rigorous and standardized experimental protocols as outlined in this guide, is essential for the accurate interpretation of data and the successful development of novel therapeutics targeting the serotonergic system. The quantitative data and detailed methodologies provided herein serve as a foundational resource for designing and executing robust preclinical studies.

References

- 1. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An ethopharmacological analysis of the behavioral effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-OH-DPAT increases corticosterone but not other 5-HT1A receptor-dependent responses more in females - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonergic Probe: A Technical Guide to 8-OH-DPAT Hydrobromide in Anxiety and Depression Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT), a cornerstone tool in the preclinical study of anxiety and depression. As a potent and selective 5-HT1A receptor agonist, 8-OH-DPAT has been instrumental in elucidating the role of the serotonergic system in mood regulation. This document details its mechanism of action, provides comprehensive experimental protocols for key behavioral assays, and presents quantitative data on its receptor binding profile and in vivo effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in neuroscience research.

Introduction

8-OH-DPAT is a synthetic compound that acts as a full agonist at the 5-HT1A serotonin (B10506) receptor subtype.[1] It readily crosses the blood-brain barrier, making it an invaluable tool for in vivo studies. Its administration in animal models elicits a range of behavioral and physiological responses that are indicative of anxiolytic and antidepressant-like effects, including reduced anxiety-related behaviors in the elevated plus maze and decreased immobility in the forced swim test.[2][3] This guide serves as a comprehensive resource for researchers employing 8-OH-DPAT to investigate the neurobiology of anxiety and depression and to screen novel therapeutic agents.

Mechanism of Action: The 5-HT1A Receptor Signaling Pathway

8-OH-DPAT exerts its effects primarily through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/Go).[4] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they function as autoreceptors to inhibit serotonin synthesis and release, and postsynaptically in various brain regions, including the hippocampus, septum, and cortex.[4] The activation of 5-HT1A receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal firing.[4] The βγ subunits can also activate the phosphoinositide 3-kinase (PI3K)-Akt pathway.[5]

Quantitative Data

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of 8-OH-DPAT for various serotonin receptor subtypes. Lower Ki values indicate higher affinity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1A | 0.47 - 4.1 | Human, Rat | [6] |

| 5-HT1B | >1000 | Rat | [7] |

| 5-HT1D | >1000 | Human | [8] |

| 5-HT2A | >1000 | Rat | [1] |

| 5-HT7 | 466 | Human | [7] |

Dose-Response in Behavioral Models

The table below outlines typical effective dose ranges for 8-OH-DPAT in common rodent models of anxiety and depression. Doses are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

| Behavioral Model | Species | Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |

| Elevated Plus Maze | Rat | s.c. | 0.05 - 0.2 | Anxiolytic-like (Increased open arm time/entries) | [3] |

| Forced Swim Test | Mouse | s.c. | 0.3 - 10.0 | Antidepressant-like (Decreased immobility) | |

| Forced Swim Test | Rat | s.c. | 0.25 | Antidepressant-like (Decreased immobility) | [9] |

| Sucrose (B13894) Preference Test | Mouse | i.p. | Not specified | Reversal of stress-induced anhedonia | [10] |

| Spontaneous Alternation | Mouse | i.p. | 1.0 | Compulsive-like behavior (Reduced alternation) |

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

A plus-shaped maze elevated 50-55 cm above the floor.[11]

-

For mice: two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls).[11]

-

For rats: two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 30-40 cm high walls).[11]

-

The arms are connected by a central platform (e.g., 5x5 cm for mice, 10x10 cm for rats).[11]

-

The maze should be made of a non-reflective material and cleaned thoroughly between trials.[11]

-

Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[12]

-

Administer 8-OH-DPAT hydrobromide or vehicle control at the desired dose and time before the test.

-

Place the animal on the central platform facing an open arm.[13]

-

Allow the animal to freely explore the maze for a 5-minute session.[11]

-

Record the session using a video camera positioned above the maze.

-

Analyze the recording for the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (to assess general locomotor activity)

-

Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable stressful situation.

-

A transparent cylindrical container (e.g., 20 cm in diameter and 30-50 cm in height).[14][15]

-

The container is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm for mice).[14][15]

-

Pre-test Session (Day 1):

-

Place the animal in the water-filled cylinder for 15 minutes.[16]

-

Remove the animal, dry it thoroughly, and return it to its home cage.

-

-

Test Session (Day 2, 24 hours later):

-

Administer this compound or vehicle control at the desired dose and time before the test.

-

Place the animal back into the cylinder for a 6-minute session.[14][15]

-

Record the session with a video camera.

-

Score the last 4 minutes of the session for the following behaviors:

-

Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

-

Swimming: The animal makes active swimming motions.

-

Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

-

-

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, in rodents. The test is based on the principle that stressed or "depressed" animals will show a reduced preference for a rewarding sweet solution over plain water.

-

Two identical drinking bottles per cage.[17]

-

One bottle contains a 1-2% sucrose solution, and the other contains plain water.[17]

-

Habituation (24-48 hours):

-

Acclimate the animals to the two-bottle setup with both bottles containing water.

-

-

Baseline Measurement (24 hours):

-

Replace one water bottle with the sucrose solution.

-

Measure the consumption from each bottle over a 24-hour period. The position of the bottles should be switched after 12 hours to avoid place preference.

-

-

Induction of Depression-like State (e.g., chronic mild stress):

-

Expose the animals to a stress protocol if investigating the reversal of anhedonia.

-

-

Test Measurement (24 hours):

-

Administer this compound or vehicle control.

-

Present the animals with the two bottles (sucrose and water) and measure consumption over 24 hours, switching bottle positions after 12 hours.

-

-

Calculation:

-

Sucrose Preference (%) = (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100.

-

Conclusion

This compound remains an indispensable pharmacological tool for investigating the serotonergic mechanisms underlying anxiety and depression. Its well-characterized pharmacology and robust effects in established animal models provide a solid foundation for both basic research and drug discovery efforts. This guide offers a standardized framework for the application of 8-OH-DPAT, promoting reproducibility and comparability of data across different laboratories. A thorough understanding of its mechanism of action and the careful implementation of the described protocols will continue to yield valuable insights into the complex neurobiology of mood disorders.

References

- 1. acnp.org [acnp.org]

- 2. Mediation of the antidepressant-like effect of 8-OH-DPAT in mice by postsynaptic 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. maze.conductscience.com [maze.conductscience.com]

A Comprehensive Technical Guide to the Affinity and Selectivity Profile of 8-OH-DPAT for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the affinity and selectivity profile of the prototypical 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), for various serotonin (B10506) (5-HT) receptor subtypes. This document summarizes quantitative binding and functional data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

8-OH-DPAT is a foundational pharmacological tool that has been instrumental in elucidating the physiological and pathological roles of the 5-HT1A receptor since its development in the 1980s.[1] Initially lauded for its high selectivity for the 5-HT1A receptor, subsequent research has revealed a more complex pharmacological profile, including significant affinity for the 5-HT7 receptor.[1][2] A thorough understanding of its complete binding and functional profile across the diverse family of serotonin receptors is therefore essential for the accurate interpretation of experimental results and for the design of novel selective ligands.

Affinity and Selectivity Profile of 8-OH-DPAT

The affinity of 8-OH-DPAT for various serotonin receptor subtypes has been extensively characterized through radioligand binding assays, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Its functional activity, including potency (EC50) and efficacy, has been determined using a range of in vitro functional assays.

Binding Affinity

The following tables summarize the binding affinities of 8-OH-DPAT for a range of human and rat serotonin receptors.

Table 1: Binding Affinity (Ki) of 8-OH-DPAT for Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| 5-HT1A | 3.8 | [3H]8-OH-DPAT | Recombinant human HeLa cells | [3] |

| 5-HT1B | >1000 (pIC50 < 5) | - | - | [2] |

| 5-HT7 | 466 | - | HEK293 cells | [2] |

Table 2: Binding Affinity (pKi/pIC50) of 8-OH-DPAT for Rat Serotonin Receptors

| Receptor Subtype | pKi / pIC50 | Ki / IC50 (nM) | Radioligand | Tissue | Reference |

| 5-HT1A | 8.96 (pKi) | 1.09 | [3H]8-OH-DPAT | Hippocampus | [3] |

| 5-HT1A | 8.99 (pKi) | 1.02 | [3H]8-OH-DPAT | Cerebral Cortex | [3] |

| 5-HT1B | 5.42 (pIC50) | ~3800 | - | - | [2] |

Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater affinity.

Functional Activity

8-OH-DPAT acts as a full agonist at the 5-HT1A receptor and an agonist at the 5-HT7 receptor.[1][4] The stereochemistry of 8-OH-DPAT influences its efficacy, with the (R)-enantiomer generally considered a more potent and full agonist at 5-HT1A receptors compared to the (S)-enantiomer, which acts as a partial agonist.[4]

Table 3: Functional Potency (EC50) of 8-OH-DPAT

| Receptor Subtype | Assay Type | EC50 (nM) | Species | Reference |

| 5-HT4-like | cAMP Accumulation | 6.4 | Bovine | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the affinity and functional activity of 8-OH-DPAT at serotonin receptors.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[6] Competition binding assays, in particular, are used to determine the Ki value of an unlabeled compound (e.g., 8-OH-DPAT) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol: [3H]8-OH-DPAT Competition Binding Assay

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus or cerebral cortex) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[8]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7][8]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7]

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand ([3H]8-OH-DPAT, usually at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (8-OH-DPAT).[8][9]

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, include a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).[10]

-

Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8][9]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[11] It is particularly useful for characterizing the efficacy of ligands for G protein-coupled receptors (GPCRs).

Protocol: [35S]GTPγS Binding Assay for 5-HT1A Receptor Activation

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, GDP (to facilitate the exchange of [35S]GTPγS for GDP upon G protein activation), and varying concentrations of the agonist (8-OH-DPAT).[11]

-

Initiate the binding reaction by adding [35S]GTPγS.[11]

-

For basal binding, omit the agonist.

-

For non-specific binding, include a high concentration of unlabeled GTPγS.[11]

-

Incubate the plate at 30°C for 60-90 minutes.[11]

-

-

Filtration and Counting:

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [35S]GTPγS binding against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) values.[11]

-

Adenylyl Cyclase Assay

Adenylyl cyclase assays measure the functional consequence of GPCR activation on the production of the second messenger cyclic AMP (cAMP). For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels. For Gs-coupled receptors like 5-HT7, agonists stimulate adenylyl cyclase, resulting in an increase in cAMP levels.[11][12]

Protocol: Adenylyl Cyclase Activation Assay for 5-HT7 Receptors

-

Cell Culture and Treatment:

-

Culture cells stably or transiently expressing the 5-HT7 receptor (e.g., HEK293 cells).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of the agonist (8-OH-DPAT) for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[12]

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by 8-OH-DPAT at 5-HT1A and 5-HT7 receptors, as well as a generalized workflow for characterizing ligand-receptor interactions.

Figure 1: 5-HT1A Receptor Signaling Pathway.

Figure 2: 5-HT7 Receptor Signaling Pathway.

Figure 3: Experimental Workflow for Ligand Characterization.

Conclusion

8-OH-DPAT remains a cornerstone in serotonin research, primarily due to its high affinity and full agonist activity at the 5-HT1A receptor. However, its notable affinity for the 5-HT7 receptor necessitates careful consideration in experimental design and data interpretation. This technical guide provides a consolidated resource of its binding and functional characteristics, detailed experimental protocols for its characterization, and a clear visualization of its primary signaling mechanisms. This comprehensive information is intended to support the continued use of 8-OH-DPAT as a valuable research tool and to aid in the development of next-generation serotonergic agents with improved selectivity and therapeutic potential.

References

- 1. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-OH-DPAT Hydrobromide: Chemical Properties, Pharmacology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction